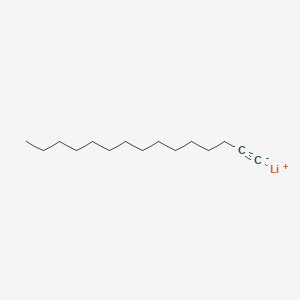

Lithium, 1-pentadecynyl-

CAS No.: 105563-08-4

Cat. No.: VC19197536

Molecular Formula: C15H27Li

Molecular Weight: 214.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 105563-08-4 |

|---|---|

| Molecular Formula | C15H27Li |

| Molecular Weight | 214.3 g/mol |

| IUPAC Name | lithium;pentadec-1-yne |

| Standard InChI | InChI=1S/C15H27.Li/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2;/h3,5-15H2,1H3;/q-1;+1 |

| Standard InChI Key | JVBWYKJNZNYLDV-UHFFFAOYSA-N |

| Canonical SMILES | [Li+].CCCCCCCCCCCCCC#[C-] |

Introduction

Chemical Identity and Nomenclature

Lithium, 1-pentadecynyl- belongs to the class of organolithium reagents, characterized by a direct bond between lithium and a carbon atom. Its systematic IUPAC name is lithium pentadec-1-ynide, reflecting the presence of a terminal alkyne group () at the first carbon of a 15-carbon chain . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 214.3 g/mol | PubChem |

| CAS Registry Number | 105563-08-4 | PubChem |

| InChI Key | JVBWYKJNZNYLDV-UHFFFAOYSA-N | PubChem |

| SMILES Notation | PubChem |

The compound’s structure comprises a linear alkyl chain with a terminal triple bond, stabilized by the lithium counterion. This configuration enables nucleophilic reactivity at the alkyne terminus, a feature exploited in synthetic chemistry .

Synthesis and Reaction Conditions

Lithium, 1-pentadecynyl- is synthesized via deprotonation of 1-pentadecyne using strong bases such as butyllithium () under inert conditions. Patent CN101148433B details a method for producing related alkyllithium intermediates, emphasizing the role of organic amine catalysts (e.g., triethylamine, tetramethylethylenediamine) in enhancing reaction efficiency.

Catalytic Deprotonation Mechanism

The synthesis involves:

-

Substrate Preparation: 1-Pentadecyne is dissolved in an inert solvent (e.g., hexane, tetrahydrofuran).

-

Base Addition: Butyllithium (4.2 N in hexane) is added dropwise at low temperatures ( to ) to avoid side reactions.

-

Catalysis: Organic amines (e.g., triethylamine) facilitate lithium-halogen exchange, achieving yields exceeding 98% .

Representative Procedure (Adapted from CN101148433B ):

-

Reactants: 0.1 mol 1-pentadecyne, 0.15 mol .

-

Conditions: , 1–4 hours, hexane solvent.

-

Workup: Quenching with water, acid washing, and vacuum distillation yield the lithium adduct as a pink oily residue.

Structural and Spectroscopic Features

Molecular Geometry

The compound’s 3D conformation, derived from PubChem’s computational data , shows a linear alkyne chain with lithium coordination at the triple bond. The group adopts an sp-hybridized geometry, with bond lengths of approximately (C≡C) and (C−Li) .

Spectroscopic Characterization

Reactivity and Applications

Carbon-Carbon Bond Formation

Lithium, 1-pentadecynyl- serves as a nucleophile in alkylation and coupling reactions. For example, it reacts with carbonyl compounds (e.g., ketones, aldehydes) to form propargyl alcohols, intermediates in pharmaceutical synthesis .

Industrial Relevance

Patent CN101148433B highlights its utility in synthesizing pentadecanol, a precursor to astaxanthin (a carotenoid antioxidant). Key steps include:

-

Wittig Reaction: The lithium reagent reacts with aldehydes to form elongated alkenes.

-

Hydrogenation: Subsequent reduction yields saturated alcohols.

Future Research Directions

-

Catalytic Efficiency: Optimizing amine catalysts for lower-temperature syntheses.

-

Application Expansion: Exploring roles in polymer chemistry or nanomaterials.

-

Thermodynamic Profiling: Direct measurement of enthalpy and entropy values.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume